molecular formula C₆H₁₃NO₃ B1144672 L-Serine isopropyl ester CAS No. 53517-65-0

L-Serine isopropyl ester

Cat. No. B1144672
CAS RN: 53517-65-0
M. Wt: 147.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine isopropyl ester is a derivative of L-Serine, an indispensable neurotrophic factor and a precursor for neurotransmitters . Its molecular formula is C6H13NO3 .


Synthesis Analysis

The synthesis of L-Serine derivatives like L-Serine isopropyl ester can be achieved through various methods. One such method involves the chemoenzymatic polymerization (CEP) of L-serine ethyl ester or L-serine methyl ester using papain as a catalyst in an aqueous medium . Another method involves the use of di-tert-butyl dicarbonate in dioxane added to an ice-cold, magnetically stirred solution of L-serine in 1 N sodium hydroxide .


Molecular Structure Analysis

The molecular structure of L-Serine isopropyl ester is represented by the formula C6H13NO3 . The InChI representation of the molecule is InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1 .


Chemical Reactions Analysis

Esters, including L-Serine isopropyl ester, undergo various reactions. The most common reaction is esterification, which involves the formation of an ester from an acid and an alcohol . The reverse reaction to esterification is ester hydrolysis, which starts by the supply of a byproduct- water .


Physical And Chemical Properties Analysis

L-Serine isopropyl ester has a molecular weight of 183.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 4 and a topological polar surface area of 72.6 Ų .

Scientific Research Applications

  • Chromatographic Applications : L-Serine isopropyl ester derivatives, such as N-trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester, have been used in gas chromatography for enantiomeric separation of amino acids. These compounds have shown increased separation factors and solution enthalpies, indicating strong solute-solvent interactions, particularly for α-amino acids with specific carbon chain lengths (Parr & Howard, 1972).

  • Biodegradable Polymers : Oligo(serine ester) Charge-Altering Releasable Transporters (Ser-CARTs), which include components like L-serine isopropyl ester, have been developed for efficient RNA delivery. These materials have shown high in vitro transfection efficiencies and can facilitate in vivo expression of proteins in mice (Benner et al., 2019).

  • Neuroscience Research : L-Serine isopropyl ester derivatives have been used in studies examining the cardiovascular effects of L-serine. For instance, L-serine has shown vasodilatory effects in endothelium-intact vessels and can influence arterial pressure in hypertensive rats (Mishra et al., 2008).

  • Synthesis of Chiral Compounds : L-Serine derivatives, including isopropyl esters, have been used for synthesizing chiral glycerides. This synthesis involves transforming L-serine into glyceric acid and then into various esters and glycerol derivatives, which are important in the production of mono-, di-, and triglycerides (Lok et al., 1976).

  • Peptide Synthesis and Enzymatic Studies : L-Serine isopropyl ester derivatives have been used in the synthesis of serine peptides and their subsequent evaluation with peptidases. These studies contribute to the understanding of peptide behaviors and enzymatic processes (Harris & Fruton, 1951).

  • Biodegradation of Pesticides : Research into the biodegradation of pesticides has highlighted the role of esterases, which often contain serine residues that catalyze reactions. Understanding the mechanisms of these enzymes is crucial for developing methods to remove pesticides from the environment (Bhatt et al., 2021).

Mechanism of Action

L-Serine, the parent compound of L-Serine isopropyl ester, is known to alleviate neurotoxicity by activating the glycine receptor, an important ion channel receptor in the central nervous system (CNS) and peripheral system . It also upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Future Directions

L-Serine, the parent compound of L-Serine isopropyl ester, shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Therefore, it is imperative to investigate the wider effects of L-Serine and its derivatives, particularly in relation to the pathogenesis of several neurological deficits that lead to diseases .

properties

IUPAC Name

propan-2-yl (2S)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(2)10-6(9)5(7)3-8/h4-5,8H,3,7H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETDCGYOOXTNBW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine isopropyl ester

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